molecular formula C25H19BrN4O3 B11658880 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide

Cat. No.: B11658880
M. Wt: 503.3 g/mol
InChI Key: XTPWHKWEWRDMIT-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a benzotriazolyl group attached to a furan carboxamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactionsThe benzotriazolyl group is then introduced via a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

Molecular Formula

C25H19BrN4O3

Molecular Weight

503.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C25H19BrN4O3/c1-15-13-21-22(29-30(28-21)18-7-9-19(32-2)10-8-18)14-20(15)27-25(31)24-12-11-23(33-24)16-3-5-17(26)6-4-16/h3-14H,1-2H3,(H,27,31)

InChI Key

XTPWHKWEWRDMIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)OC

Origin of Product

United States

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